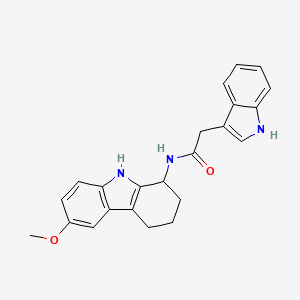![molecular formula C13H20N2O3 B12164028 N',N',4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12164028.png)
N',N',4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[221]heptane-1-carbohydrazide is a complex organic compound with a unique bicyclic structure It is characterized by the presence of multiple methyl groups and a carbohydrazide functional group, which contribute to its distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide typically involves the following steps:
Formation of the bicyclic core: The initial step involves the construction of the bicyclic heptane structure. This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the dioxo groups: The next step is the oxidation of the bicyclic core to introduce the dioxo functionalities. This can be done using oxidizing agents such as potassium permanganate or chromium trioxide.
Attachment of the carbohydrazide group: The final step involves the reaction of the oxidized bicyclic compound with a hydrazine derivative to form the carbohydrazide group. This step typically requires mild acidic or basic conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to convert the dioxo groups into hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure and functional groups make it a valuable scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the design and synthesis of novel materials with specific properties, such as polymers and nanomaterials.
Biological Studies: The compound’s reactivity and functional groups allow it to be used in biochemical assays and as a probe for studying biological processes.
Mechanism of Action
The mechanism by which N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The carbohydrazide group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide can be compared with other similar compounds, such as:
N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide: This compound has a carboxamide group instead of a carbohydrazide group, which affects its reactivity and binding properties.
N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazone:
N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazine: This compound features a carbohydrazine group, which can participate in different types of chemical reactions compared to the carbohydrazide group.
The uniqueness of N’,N’,4,7,7-pentamethyl-2,3-dioxobicyclo[22
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
N',N',4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide |
InChI |
InChI=1S/C13H20N2O3/c1-11(2)12(3)6-7-13(11,9(17)8(12)16)10(18)14-15(4)5/h6-7H2,1-5H3,(H,14,18) |
InChI Key |
BSQCBMNZERMVKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2(CCC1(C(=O)C2=O)C(=O)NN(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-Methylphenyl)-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12163950.png)
![4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(thiazol-2-yl)butanamide](/img/structure/B12163958.png)
![N-{2-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]phenyl}methanesulfonamide](/img/structure/B12163965.png)
![4-bromo-N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12163967.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}acetamide](/img/structure/B12163976.png)
![tert-butyl 4-(N-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}glycyl)piperazine-1-carboxylate](/img/structure/B12163992.png)
![4-(6-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B12163999.png)


![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B12164014.png)

![N-(2-chlorophenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B12164030.png)
![1-{4-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12164041.png)
![3-{(Z)-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12164047.png)
